molecular formula C10H10FNS2 B11741129 [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11741129
M. Wt: 227.3 g/mol
InChI Key: LRRHYMKRPKLOBU-UHFFFAOYSA-N
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Description

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is a bifunctional organic compound featuring two thiophene-derived moieties. Its molecular formula is C₁₀H₁₀FNS₂, with a molecular weight of 227.32 g/mol. The structure includes a fluorinated thiophene ring (5-fluorothiophen-2-yl) and a non-fluorinated thiophene ring (thiophen-2-yl), both linked via methylamine groups. This dual thiophene configuration, combined with fluorine substitution, confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., antimicrobial agents) and materials science .

Properties

Molecular Formula

C10H10FNS2

Molecular Weight

227.3 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C10H10FNS2/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2

InChI Key

LRRHYMKRPKLOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of thiophene derivatives with fluorinated compounds. One common method includes the condensation reaction of thiophene with fluorinated benzylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like dry methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features/Biological Activity
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine C₁₀H₁₀FNS₂ 227.32 Dual thiophene rings, 5-fluorination Antimicrobial activity via membrane disruption ; enhanced reactivity due to dual thiophene motifs
[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine C₁₂H₁₂F₂N₂S 254.30 Phenyl + fluorothiophene Dual fluorination improves stability and receptor binding
[(2-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine C₁₂H₁₁ClFNS 267.75 Chlorophenyl + fluorothiophene Chlorine enhances lipophilicity; targets enzymes via halogen bonding
[(5-Bromothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine C₁₀H₁₀BrNS₂ 288.23 Brominated thiophene Bromine increases molecular weight; used in photodynamic therapy
[(3-Methoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine C₁₃H₁₄FNOS 251.32 Methoxyphenyl + fluorothiophene Methoxy group improves solubility; modulates serotonin receptors
(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine C₁₂H₂₁NS 211.37 Branched alkyl chain + thiophene Alkyl chain enhances membrane permeability; antifungal activity

Key Comparative Insights

Fluorination vs. Halogenation: Fluorine at the 5-position of the thiophene ring (target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs. In contrast, bromine or chlorine substituents (e.g., ) increase molecular weight and polarizability, favoring interactions with hydrophobic enzyme pockets.

Aromatic vs. Aliphatic Moieties: Phenyl or methoxyphenyl derivatives (e.g., ) exhibit stronger π-π stacking interactions with aromatic amino acids in proteins. Conversely, alkylated analogs (e.g., ) improve lipid solubility, enhancing bioavailability.

Biological Activity: The target compound’s dual thiophene structure disrupts bacterial membranes more effectively than mono-thiophene derivatives . However, chlorophenyl variants (e.g., ) show superior enzyme inhibition due to chlorine’s electron-withdrawing effects.

Synthetic Complexity :

  • Brominated or methoxy-substituted analogs require multi-step syntheses (e.g., bromination , methoxy introduction ), whereas the target compound is synthesized via direct coupling of fluorothiophene and thiophene precursors .

Biological Activity

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic compound that combines thiophene and fluorinated moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C11H12FN2SC_{11}H_{12}FN_2S and a molecular weight of approximately 239.31 g/mol. The presence of fluorine in the thiophene ring enhances its biological activity by improving binding affinity to biological targets.

Property Value
Molecular FormulaC11H12FN2SC_{11}H_{12}FN_2S
Molecular Weight239.31 g/mol
Key Functional GroupsAmines, Thiophenes

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation : It can modulate receptor activity through interactions with aromatic residues and hydrogen bonding, which can lead to either activation or inhibition depending on the target.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Studies

Recent research has focused on the biological effects of this compound across different fields:

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The fluorinated thiophene moiety appears to enhance the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Differences
[(5-Chlorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amineC11H12ClN2SC_{11}H_{12}ClN_2SChlorine instead of fluorine affects reactivity.
[(5-Bromothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amineC11H12BrN2SC_{11}H_{12}BrN_2SBromine leads to different substitution patterns.
[(5-Methoxy-thiophen-2-yl)methyl][(thiophen-2-yl)methyl]amineC12H14N2O2SC_{12}H_{14}N_2O_2SMethoxy group influences solubility and reactivity.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value lower than that of standard chemotherapeutics.
  • Antimicrobial Testing : Research conducted by Microbial Drug Resistance indicated that the compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

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